molecular formula C16H16N2O6 B10849906 Kojic acid-phenylalanine amide

Kojic acid-phenylalanine amide

Cat. No.: B10849906
M. Wt: 332.31 g/mol
InChI Key: FIDUCYJXWXTROD-LBPRGKRZSA-N
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Description

Kojic acid-phenylalanine amide is a synthetic derivative of kojic acid, a well-known tyrosinase inhibitor. This compound has been developed to enhance the stability and inhibitory activity of kojic acid. This compound exhibits strong tyrosinase inhibitory activity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kojic acid-phenylalanine amide typically involves the conjugation of kojic acid with phenylalanine. The process begins with the O-benzylation of kojic acid using benzyl chloride. The benzylated kojic acid is then reacted with N-protected L-phenylalanine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Kojic acid-phenylalanine amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Kojic acid-phenylalanine amide has a wide range of applications in scientific research:

Mechanism of Action

Kojic acid-phenylalanine amide exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. The compound acts as a noncompetitive inhibitor, binding to the enzyme and preventing the oxidation of L-tyrosine to L-dopaquinone. This inhibition reduces melanin production, leading to skin-lightening effects . Additionally, the compound exhibits dopachrome reducing activity, further contributing to its inhibitory effects on melanogenesis .

Comparison with Similar Compounds

  • Kojic acid-tryptophan amide
  • Kojic acid-tyrosine amide
  • Kojic acid-histidine amide

Comparison: Kojic acid-phenylalanine amide stands out due to its strong tyrosinase inhibitory activity and stability. While other kojic acid-amino acid derivatives also exhibit inhibitory activity, this compound has been shown to maintain its activity for extended periods and under various conditions. This makes it a more reliable and effective compound for applications in cosmetics and medicine .

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C16H16N2O6/c17-15(21)12(6-10-4-2-1-3-5-10)18-16(22)24-8-11-7-13(19)14(20)9-23-11/h1-5,7,9,12,20H,6,8H2,(H2,17,21)(H,18,22)/t12-/m0/s1

InChI Key

FIDUCYJXWXTROD-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC(=O)C(=CO2)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC(=O)C(=CO2)O

Origin of Product

United States

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